molecular formula C14H16N2S B2356421 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole CAS No. 2309746-26-5

4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole

Cat. No.: B2356421
CAS No.: 2309746-26-5
M. Wt: 244.36
InChI Key: CFRRETDMTVTJTB-UHFFFAOYSA-N
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Description

4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole is a chemical compound belonging to the class of 1,3,4-thiadiazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in various fields, including medicinal chemistry, agriculture, and materials science. The structure of this compound consists of a thiadiazole ring substituted with a cyclohexylphenyl group, which imparts unique properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole typically involves the reaction of appropriate precursors under specific conditions. One common method involves the cyclization of thiosemicarbazide derivatives with aromatic acids in the presence of dehydrating agents such as phosphorus oxychloride. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The thiadiazole ring can participate in substitution reactions, where functional groups on the ring are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles and electrophiles under appropriate conditions, such as the presence of a catalyst or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt the integrity of microbial cell membranes, leading to cell death. In cancer cells, the compound may inhibit key enzymes or signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

    1,3,4-Thiadiazole: The parent compound of the class, known for its diverse biological activities.

    4-Phenyl-1,3,4-thiadiazole: A similar compound with a phenyl group instead of a cyclohexylphenyl group.

    4-(4-Methylphenyl)-1,3,4-thiadiazole: A derivative with a methyl-substituted phenyl group.

Uniqueness

4-(4-Cyclohexylphenyl)-1,2,3-thiadiazole is unique due to the presence of the cyclohexylphenyl group, which imparts distinct physicochemical properties and biological activities. This structural modification can enhance the compound’s stability, solubility, and interaction with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

4-(4-cyclohexylphenyl)thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-2-4-11(5-3-1)12-6-8-13(9-7-12)14-10-17-16-15-14/h6-11H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFRRETDMTVTJTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC=C(C=C2)C3=CSN=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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